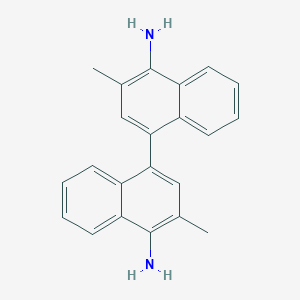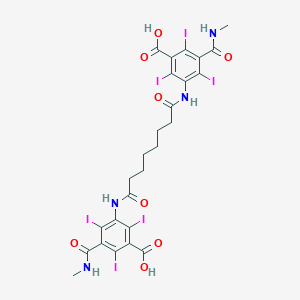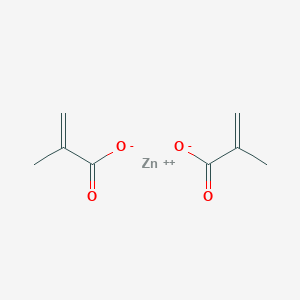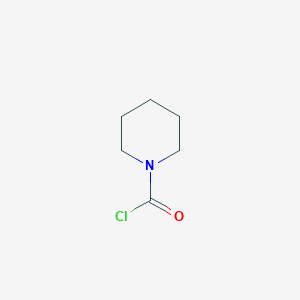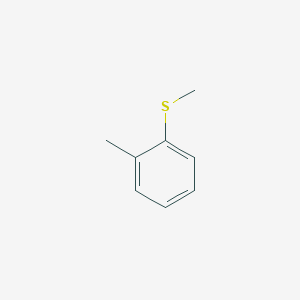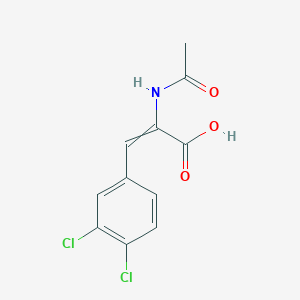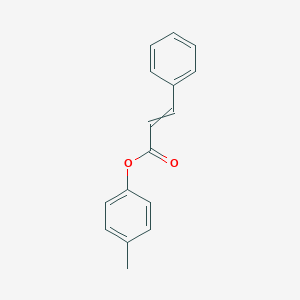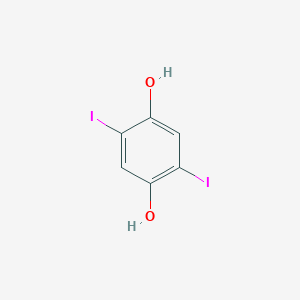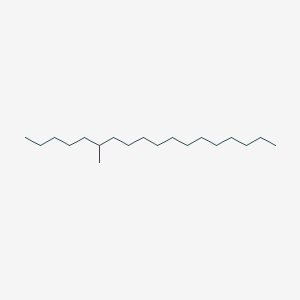
6-Methyloctadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyloctadecane is a long-chain hydrocarbon that has been the subject of scientific research due to its unique properties and potential applications. This compound is a branched alkane with the molecular formula C19H40, and it has a melting point of 30-32°C and a boiling point of 345-347°C.
Mecanismo De Acción
The mechanism of action of 6-Methyloctadecane is not fully understood, but it is believed to interact with cell membranes and affect their fluidity and permeability. It has also been suggested that it may modulate various signaling pathways and gene expression, leading to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
6-Methyloctadecane has been shown to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties. It has also been shown to modulate lipid metabolism and improve insulin sensitivity in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-Methyloctadecane in lab experiments include its high purity, stability, and low toxicity. However, its high melting and boiling points make it difficult to handle, and its low solubility in water limits its use in aqueous systems.
Direcciones Futuras
Future research on 6-Methyloctadecane should focus on elucidating its mechanism of action and identifying its potential therapeutic targets. It should also explore its applications in other fields such as energy storage and environmental remediation. Finally, more studies are needed to understand the potential risks and environmental impact of this compound.
Métodos De Síntesis
The synthesis of 6-Methyloctadecane can be achieved through various methods, including catalytic hydrogenation, Grignard reaction, and Wurtz coupling. The most commonly used method is catalytic hydrogenation, which involves the hydrogenation of olefinic compounds under high pressure and temperature using a catalyst such as palladium or platinum. This method yields high purity and high yield of 6-Methyloctadecane.
Aplicaciones Científicas De Investigación
6-Methyloctadecane has been extensively studied for its potential applications in various fields, including material science, biochemistry, and pharmacology. In material science, it has been used as a lubricant and a surfactant due to its unique physical properties. In biochemistry, it has been studied as a model compound for understanding the behavior of long-chain hydrocarbons in biological systems. In pharmacology, it has been investigated for its potential therapeutic effects on various diseases such as cancer and inflammation.
Propiedades
Número CAS |
10544-96-4 |
|---|---|
Nombre del producto |
6-Methyloctadecane |
Fórmula molecular |
C19H40 |
Peso molecular |
268.5 g/mol |
Nombre IUPAC |
6-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-8-9-10-11-12-13-14-16-18-19(3)17-15-7-5-2/h19H,4-18H2,1-3H3 |
Clave InChI |
MMQAZWNADBJFCD-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCC(C)CCCCC |
SMILES canónico |
CCCCCCCCCCCCC(C)CCCCC |
Sinónimos |
6-methyloctadecane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



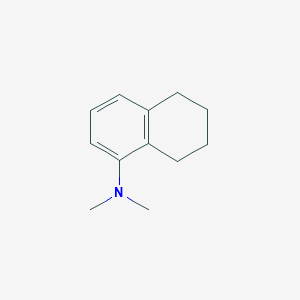
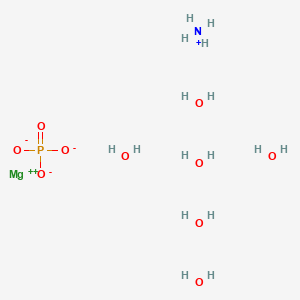
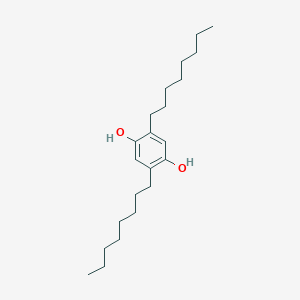
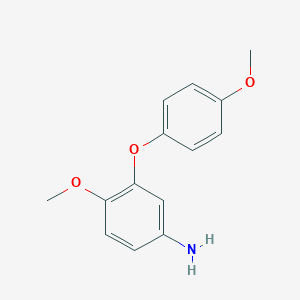
![2,6,10-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B76826.png)
